

Protocol for Direct Red 80 staining of cardiac muscle tissue.

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Compound of Interest

Compound Name: Direct Red 80

Cat. No.: B10828323

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Protocol for Direct Red 80 Staining of Cardiac Muscle Tissue

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Direct Red 80, also known as Sirius Red F3B, is a polyazo anionic dye widely utilized in histopathology for the specific staining of collagen fibers. When used in the Picro-Sirius Red method, it provides excellent visualization of collagen in tissue sections, making it an invaluable tool for assessing fibrosis in various organs, including the heart.^{[1][2]} The elongated molecules of **Direct Red 80** align with the long axis of collagen fibers, a process enhanced by the presence of picric acid which suppresses the staining of non-collagenous proteins.^[3] This alignment enhances the natural birefringence of collagen, allowing for both qualitative and quantitative analysis using polarized light microscopy. Under polarized light, thicker collagen fibers, such as type I, typically appear yellow or orange, while thinner fibers, like type III, appear green. This technique is considered superior to other methods like van Gieson and Masson's trichrome for collagen quantification due to its high specificity and the stability of the stain. Notably, **Direct Red 80** is a safer alternative to many traditional dyes as it does not degrade to produce carcinogenic compounds like benzidine.

Mechanism of Action

The staining mechanism of **Direct Red 80** in the Picro-Sirius Red method is based on the interaction between the dye molecules and collagen fibers. The sulfonic acid groups of the linear **Direct Red 80** molecules bind to the basic amino acid residues of collagen. The picric acid in the solution provides an acidic environment that enhances this binding and helps to prevent the staining of other tissue components. This results in a highly specific and vibrant red staining of collagen under bright-field microscopy.

Quantitative Data Summary

The following tables summarize key quantitative parameters for the **Direct Red 80** staining protocol for cardiac muscle tissue.

Table 1: Reagent and Solution Parameters

Reagent/Solution	Component	Concentration/Preparation
Picro-Sirius Red Staining Solution	Sirius Red F3B (Direct Red 80)	0.1% (w/v) in saturated aqueous picric acid
Saturated Aqueous Picric Acid	~1.2% (w/v) in distilled water	
Acidified Water	Glacial Acetic Acid	0.5% (v/v) in distilled water
Weigert's Hematoxylin	(Optional for nuclear counterstaining)	Standard histological protocol
Phosphomolybdic Acid Solution	(Optional for reducing background)	0.2% (w/v) in distilled water

Table 2: Experimental Protocol Parameters

| Step | Parameter | Value/Range | Notes | | --- | --- | --- | | Tissue Section Thickness | Paraffin-embedded | 4-6 μm | | Cryosections | 5 μm | | Deparaffinization | Xylene | 2 changes, 10-20 minutes each | | Rehydration | Ethanol Series (100% to 70%) | Descending concentrations, 10 seconds to 2 minutes each | | Nuclear Staining (Optional) | Weigert's Hematoxylin | Varies, followed by washing | | Phosphomolybdic Acid Treatment (Optional) | Incubation Time | 1-5 minutes | Helps to eliminate yellow cytoplasmic staining. | | Staining | Picro-Sirius Red Incubation | 60-90 minutes | One hour provides near-equilibrium staining. | | Rinsing | Acidified

Water | 2 quick changes | Prevents loss of dye. | | Dehydration | Ethanol Series (95% to 100%)
| Ascending concentrations, 1-2 minutes each | | Clearing | Xylene | 2 changes | | | Mounting |
Synthetic Resin | Permanent mounting medium | |

Experimental Protocols

Protocol 1: Picro-Sirius Red Staining for Paraffin-Embedded Cardiac Tissue

This protocol is a standard method for staining paraffin-embedded cardiac muscle sections to visualize and quantify collagen.

Reagents:

- Picro-Sirius Red Solution (0.1% **Direct Red 80** in saturated aqueous picric acid)
- Acidified Water (0.5% glacial acetic acid in distilled water)
- Xylene
- Ethanol (100%, 95%, 80%, 70%)
- Distilled Water
- Resinous Mounting Medium

Procedure:

- Deparaffinization and Rehydration:
 - Immerse slides in two changes of xylene for 10-20 minutes each.
 - Rehydrate sections through a graded series of ethanol: 100% (2 changes, 2 minutes each), 95% (2 minutes), 80% (2 minutes), and 70% (2 minutes).
 - Rinse in distilled water.
- Staining:

- Cover the tissue section completely with the Picro-Sirius Red solution and incubate for 60 minutes at room temperature. This extended incubation time allows for near-equilibrium staining.
- Rinsing:
 - Briefly rinse the slides in two changes of acidified water. This step is critical to prevent the loss of dye from the collagen fibers.
- Dehydration and Clearing:
 - Dehydrate the sections through an ascending series of ethanol: 95% (1 minute) and 100% (2 changes, 2 minutes each).
 - Clear in two changes of xylene.
- Mounting:
 - Mount the coverslip using a synthetic resinous medium.

Protocol 2: Modified Picro-Sirius Red Staining for Cardiac Muscle (Reduced Background)

This modified protocol incorporates a phosphomolybdic acid step to reduce background staining of the cytoplasm, which can be particularly useful for visualizing thin collagen septa.

Additional Reagent:

- Phosphomolybdic Acid Solution (0.2% in distilled water)

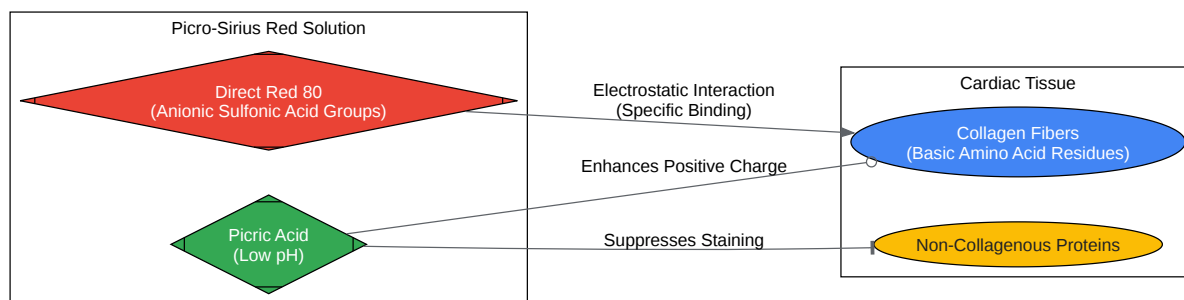
Procedure:

- Deparaffinization and Rehydration: Follow steps 1a-1c from Protocol 1.
- Phosphomolybdic Acid Treatment:
 - Apply the 0.2% Phosphomolybdic Acid Solution to completely cover the tissue section and incubate for 1-5 minutes.

- Briefly rinse with distilled water.
- Staining:
 - Apply the Picro-Sirius Red Solution and incubate for 60-90 minutes.
- Rinsing:
 - Quickly rinse the slides in two changes of 0.5% Acetic Acid Solution.
- Dehydration, Clearing, and Mounting: Follow steps 4a-5a from Protocol 1.

Visualizations

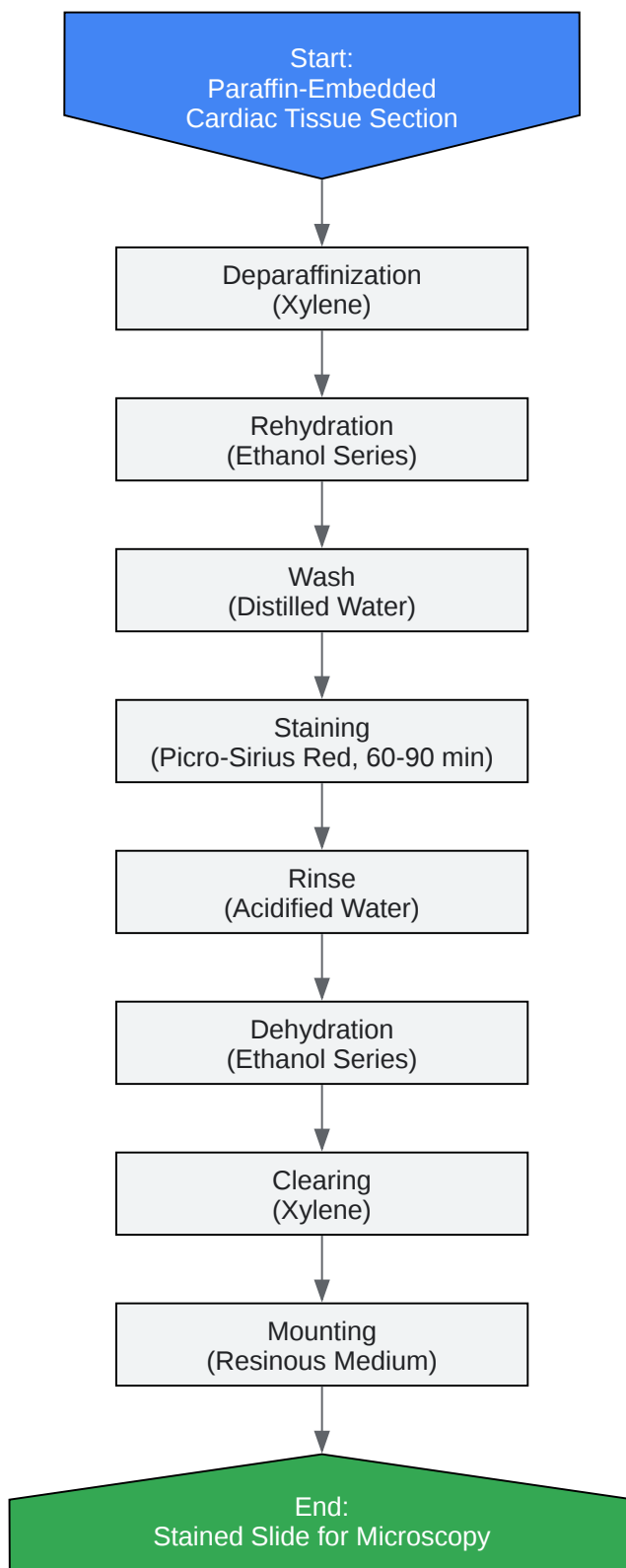
Signaling Pathway and Molecular Interaction



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Caption: Molecular interaction of **Direct Red 80** with collagen fibers.

Experimental Workflow



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Caption: Experimental workflow for **Direct Red 80** staining.

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